molecular formula C15H21NO5 B13517572 2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid

2-(3-(2-((tert-Butoxycarbonyl)amino)ethoxy)phenyl)acetic acid

Cat. No.: B13517572
M. Wt: 295.33 g/mol
InChI Key: VXGSHIWKYJRAIJ-UHFFFAOYSA-N
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Description

2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is known for its stability under a variety of conditions, making it a popular choice for protecting amines during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid typically involves the protection of an amine group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions are generally mild, and the Boc group can be added under aqueous conditions or in organic solvents like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors has been explored to improve efficiency and sustainability . These reactors allow for better control over reaction conditions and can handle larger quantities of reactants, making the process more suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of peptide chains by protecting amine groups during synthesis.

    Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid involves the protection of amine groups through the formation of a Boc-protected intermediate. This intermediate is stable under a variety of conditions, allowing for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(2-{[(tert-butoxy)carbonyl]amino}ethoxy)phenyl]acetic acid is unique due to its specific structure, which includes both a Boc-protected amine and an ethoxyphenyl group. This combination allows for versatile applications in organic synthesis and research, making it a valuable compound in various fields.

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

2-[3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenyl]acetic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-7-8-20-12-6-4-5-11(9-12)10-13(17)18/h4-6,9H,7-8,10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

VXGSHIWKYJRAIJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=CC(=C1)CC(=O)O

Origin of Product

United States

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